molecular formula C5H10ClNO3 B001024 5-Aminolevulinic acid hydrochloride CAS No. 5451-09-2

5-Aminolevulinic acid hydrochloride

Cat. No. B001024
CAS RN: 5451-09-2
M. Wt: 167.59 g/mol
InChI Key: ZLHFONARZHCSET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-ALA involves biochemical pathways that are critical for the production of heme, an essential component of hemoglobin and various other heme-containing enzymes. While specific details on the synthetic methods in laboratory settings are scarce, it's understood that 5-ALA can be synthesized through enzymatic conversion processes involving the ALA synthase enzyme, which catalyzes the condensation of glycine and succinyl-CoA to produce 5-ALA. This process lays the foundation for understanding the biochemical production and potential synthetic routes for 5-ALA HCl in research and therapeutic applications.

Molecular Structure Analysis

The molecular structure of 5-ALA HCl plays a crucial role in its biochemical functionality and its interactions within biological systems. As a precursor in the heme synthesis pathway, its structure allows for its conversion into protoporphyrin IX, a direct precursor of heme. This conversion process involves several enzymatically catalyzed steps, highlighting the importance of 5-ALA's structural attributes in facilitating these biochemical transformations.

Chemical Reactions and Properties

5-ALA participates in several key chemical reactions within biological systems, primarily related to its role in the synthesis of heme. The enzymatic conversion of 5-ALA to protoporphyrin IX involves a series of oxidative steps, culminating in the incorporation of iron to form heme. This pathway is crucial for the biosynthesis of hemoglobin and other heme proteins, underscoring the importance of 5-ALA's chemical properties in these essential biological processes.

Physical Properties Analysis

While specific studies focusing on the physical properties of 5-ALA HCl are limited, it's known that the compound's solubility in water and its hydrochloride form enhances its stability and bioavailability. These properties are particularly relevant in the context of medical applications, where 5-ALA HCl is used as a diagnostic agent and in photodynamic therapy.

Chemical Properties Analysis

The chemical properties of 5-ALA, including its reactivity and interaction with light, underpin its use in photodynamic therapy (PDT). Upon administration, 5-ALA is taken up by cells and converted into protoporphyrin IX, which accumulates in tumor cells. Upon exposure to specific wavelengths of light, protoporphyrin IX generates reactive oxygen species, leading to cell death. This selective accumulation and light-induced reactivity make 5-ALA a powerful tool in the treatment of certain cancers.

References (Sources)

  • Traylor et al. (2021) discussed the mechanism of 5-ALA-induced fluorescence in gliomas, providing insights into its biochemical pathway and applications in tumor resection (Traylor et al., 2021).
  • D’Ercole et al. (2022) explored the use of 5-ALA in combination with red LED light in endodontic treatment, highlighting its antimicrobial properties and potential applications beyond oncology (D’Ercole et al., 2022).
  • Pignatelli et al. (2023) reviewed the role of reactive oxygen species produced by 5-ALA photodynamic therapy in cancer treatment, emphasizing its therapeutic mechanism and efficacy (Pignatelli et al., 2023).

Scientific Research Applications

  • Differentiating Parathyroid Glands : It aids in identifying parathyroid glands during surgery due to its effective fluorescence differentiation capabilities in tissues (Liu et al., 2011).

  • Bladder Cancer Diagnosis and Therapy : Shows promise in photodynamic diagnosis and therapy for bladder cancer, selectively accumulating in urothelial cells with minimal side effects (Steinbach et al., 1994).

  • Treatment of Actinic Keratosis : Offers a more effective and cosmetically appealing treatment for actinic keratosis compared to cryotherapy (Bowser, 2002).

  • Malignant Glioma Surgery : Enhances surgical outcomes, including radicality, progression-free survival, and overall survival in malignant glioma patients compared to traditional microsurgery (Stummer et al., 2006).

  • Physicochemical Properties : Exhibits undissociated carboxyl group in water and a molar conductivity similar to acetate and benzoic ions (Merclin & Beronius, 2004).

  • Targeted Cancer Treatment : Demonstrates enhanced photodynamic therapeutic efficacy in cancer treatment when used as a prodrug in nanoparticles (Wu et al., 2017).

  • Porphyrin Synthesis : Plays a critical role in forming heme and chlorophyll precursors, essential for porphyrin synthesis like hemes and chlorophylls (O'Neill & Söll, 1990).

  • Fluorescence in Tumor Surgery : Its fluorescence qualities aid in accurately predicting solid and infiltrating tumors, assisting in surgical planning (Stummer et al., 2013).

  • Type 2 Diabetes Treatment : Shows efficacy in improving type 2 diabetes in OLETF rats by reducing visceral fat mass and adipocyte mitochondrial content (Sato et al., 2014).

  • Separation from Fermentation Broth : A novel procedure combining membrane permeation, reactive extraction, and crystallization effectively separates it from fermentation broth (Pei-lin, 2010).

  • Photodynamic Skin Cancer Therapy : Folic acid-functionalized hollow mesoporous silica nanoparticles target skin cancer cells for photodynamic therapy (Ma et al., 2015).

  • Safety in Clinical Practice : Exhibits a good safety profile for high-grade gliomas in clinical practice, although its benefits require further clarification (Teixidor et al., 2016).

  • Biosynthesis and Industrial Applications : Advances in biosynthetic pathways and regulatory mechanisms in microbial cells suggest potential for improved biosynthesis and industrial applications (Jiang et al., 2022).

  • Nanotechnology for Enhanced Theranostics : Nanotechnology plays a key role in improving photodynamic efficacy and theranostics, with China as a leading publisher in this research area (Zhou et al., 2022).

  • Photodynamic Therapy of Superficial Tumors : 5ALA-loaded hyaluronic acid dissolving microneedles effectively deliver 5ALA for photodynamic therapy of superficial tumors (Zhu et al., 2019).

  • Electrodialysis for Purification : Electrodialysis effectively purifies 5-aminolevulinic acid hydrochloride from pollutants, enhancing product quality (Konarev & Luk'yanets, 2012).

  • Microbial Production Methods : Novel biological approaches like whole-cell enzymatic-transformation and metabolic pathway engineering show promise as alternatives to chemical synthesis for medical and agricultural applications (Kang et al., 2017).

  • Enhanced Meningioma Surgery : Fluorescent navigation with 5-ALA aids in meningioma surgery, improving visualization and maximizing radicality, especially in complex tumor cases (Potapov et al., 2016).

  • Synthetic Method Advancements : A novel synthetic method using epichlorohydrin for 5-ALA hydrochloride production offers a low-cost, easy, and efficient alternative to traditional methods (Pengli et al., 2013).

  • Challenges in Tumor Detection : Although promising for tumor detection, overcoming tissue autofluorescence and interference from non-tumorous lesions remains a challenge (Harada et al., 2022).

Safety And Hazards

5-ALA HCl may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and serious eye irritation .

Future Directions

5-ALA is a promising biostimulant and nutrient with wide applications in modern agriculture and therapy . Efficient bioproduction of 5-ALA from cheap bioresources will brighten the prospects for industrialization of this sustainable and environment-friendly process .

properties

IUPAC Name

5-amino-4-oxopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHFONARZHCSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045914
Record name Aminolevulinic acid hydrochloride
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminolevulinic acid hydrochloride

CAS RN

5451-09-2
Record name Aminolevulinic acid hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminolevulinic acid hydrochloride [USAN]
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Record name 5451-09-2
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Record name 5451-09-2
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Record name Aminolevulinic acid hydrochloride
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Record name 5-amino-3-oxopentanoic acid
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Record name AMINOLEVULINIC ACID HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
899
Citations
N Fukuda, M Katakawa, H Ito, T Hara, N Otsuka… - Journal of …, 2023 - Elsevier
Purpose Oral administration of 5-aminolevulinic acid hydrochloride (5-ALA-HCl) has been reported to enhance the hypotensive effects associated with anesthetics, especially in elderly …
Number of citations: 2 www.sciencedirect.com
A Bunke, O Zerbe, H Schmid, G Burmeister… - Journal of …, 2000 - Elsevier
… 5‐Aminolevulinic acid hydrochloride was purchased from Sochinaz (Vionnaz, Switzerland). Pyrazine, pyrazine carboxylic acid, levulinic acid, Na 2 B 4 O 7 , NaH 2 PO 4 , Na 2 HPO 4 , …
Number of citations: 105 www.sciencedirect.com
B Elfsson, I Wallin, S Eksborg, K Rudaeus… - European journal of …, 1999 - Elsevier
… 5-Aminolevulinic acid hydrochloride (98%) and 1-octanesulfonic acid were purchased from Sigma (St. Louis, MO, USA). All other chemicals were of analytical grade and obtained from …
Number of citations: 91 www.sciencedirect.com
W Yang, H Xu, Q Liu, C Liu, J Hu, P Liu… - Artificial Cells …, 2020 - Taylor & Francis
… 5-aminolevulinic acid hydrochloride (ALA) is an effective sonosensitizer for cancer treatment using SDT, ALA-mediated SDT created in vitro anti-tumour effect on pancreatic cancer cells …
Number of citations: 9 www.tandfonline.com
L Cottier, G Descotes, L Eymard, K Rapp - Synthesis, 1995 - thieme-connect.com
… The photooxygenation of amino derivative 1d, followed by selective reduction of corresponding lactone 2d, gives 5-aminolevulinic acid hydrochloride (7)(ALA) after hydrolysis. …
Number of citations: 52 www.thieme-connect.com
RF Donnelly, DIJ Morrow, PA McCarron… - … of Photochemistry and …, 2006 - Elsevier
Quantification of 5-aminolevulinic acid (ALA) in solution, and methods used to achieve this, have been extensively reported in the literature. However, validated methods have only …
Number of citations: 30 www.sciencedirect.com
WG Solis, M Hansen - Case Reports, 2017 - casereports.bmj.com
… The patient was administered preoperative 5-aminolevulinic acid hydrochloride (Gliolan), and fluorescence-guided resection of the lesion was undertaken. Cryptococcus gattii infection …
Number of citations: 9 casereports.bmj.com
M Kaliszewski, M Kwasny, J Kaminski, Z Dabrowski… - Acta Pol. Pharm, 2004 - ptfarm.pl
… For therapy of bladder cancer usually 3% 5-aminolevulinic acid hydrochloride is used (10, 12, 13). The pH of such a solution ranges from 2.5 to 2.9. Having in view patient’s comfort, …
Number of citations: 22 ptfarm.pl
GG Eskiler, AD Ozkan, ES Kucukkara… - Photodiagnosis and …, 2020 - Elsevier
… 5-aminolevulinic acid hydrochloride (5-ALA, Sigma, A3785) was dissolved in sterile distilled water. Cells were seeded in 96-well and 24-well cell culture plates with DMEM medium and …
Number of citations: 19 www.sciencedirect.com
駱柄山, 堀田康司, 屈映蘭, 趙剄松, 田中徹… - Journal of pesticide …, 1998 - jlc.jst.go.jp
… 8); 5-aminolevulinic acid hydrochloride (ALA HC1), chemical reagent produced by Wako Co. Ltd.; test pot, Quadrate unglazed pot (25 cm X 25 cm) with field soil (clay 80%, organic …
Number of citations: 28 jlc.jst.go.jp

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